molecular formula C9H10N2O6 B1232510 Pyrimidineacetaldehyde derivative CAS No. 86762-35-8

Pyrimidineacetaldehyde derivative

Cat. No.: B1232510
CAS No.: 86762-35-8
M. Wt: 242.19 g/mol
InChI Key: PWWIIFIZPARHSJ-VDTYLAMSSA-N
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Description

Pyrimidineacetaldehyde derivatives are a class of heterocyclic compounds that contain a pyrimidine ring fused with an acetaldehyde group. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidineacetaldehyde derivatives can be synthesized through various methods. One common approach involves the reaction of pyrimidine with acetaldehyde under acidic or basic conditions. For example, the condensation of pyrimidine with acetaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired derivative .

Industrial Production Methods: Industrial production of pyrimidineacetaldehyde derivatives often involves multi-step synthesis processesCatalysts such as zinc chloride or copper salts are frequently used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Pyrimidineacetaldehyde derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrimidineacetaldehyde derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidineacetaldehyde derivatives varies depending on their specific structure and target. Generally, these compounds interact with biological macromolecules such as proteins and nucleic acids. They can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The molecular pathways involved often include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: Pyrimidineacetaldehyde derivatives are unique due to their specific reactivity and the ability to form a wide range of substituted products. Their versatility in undergoing various chemical reactions makes them valuable intermediates in organic synthesis and drug development .

Properties

IUPAC Name

(2R)-2-[(1S)-1-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethoxy]-3-hydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6/c12-2-5(3-13)17-7(4-14)6-1-10-9(16)11-8(6)15/h1-2,4-5,7,13H,3H2,(H2,10,11,15,16)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWIIFIZPARHSJ-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(C=O)OC(CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@@H](C=O)O[C@H](CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86762-35-8
Record name Pyrimidineacetaldehyde derivative
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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